

Spectroscopic Properties of N-Methyl-2-pyrrolidone: A Technical Guide

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Compound of Interest

Compound Name: *Methylpyrrolidone*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of N-Methyl-2-pyrrolidone (NMP), a widely used aprotic solvent in the pharmaceutical and chemical industries. This document details key spectroscopic data, experimental protocols for its analysis, and visual representations of its metabolic and degradation pathways.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Methyl-2-pyrrolidone, providing a valuable reference for its identification and characterization.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2930	C-H stretch (asymmetric and symmetric)	Strong
~1680	C=O stretch (amide I)	Very Strong
~1495	CH ₂ scissoring	Medium
~1460	CH ₃ asymmetric bend	Medium
~1410	CH ₂ wagging	Medium
~1300	C-N stretch	Strong
~1260	CH ₂ twisting	Medium

Raman Spectroscopy

Raman Shift (cm ⁻¹)	Assignment
~2935	$\nu(\text{CH}_2)$
~2870	$\nu(\text{CH}_3)$
~1670	$\nu(\text{C=O})$
~1460	$\delta(\text{CH}_2)$
~1420	$\delta(\text{CH}_3)$
~1290	$\tau(\text{CH}_2)$
~950	Ring breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2	t	2H	-N-CH ₂ -
~2.8	s	3H	-N-CH ₃
~2.2	t	2H	-CO-CH ₂ -
~1.9	p	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~174.5	C=O
~49.5	-N-CH ₂ -
~31.0	-N-CH ₃
~29.0	-CO-CH ₂ -
~18.0	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Wavelength (λ _{max})	Molar Absorptivity (ε)	Solvent
~205-210 nm	~100 M ⁻¹ cm ⁻¹	Water
Below 450 nm	Varies (increases with age/degradation)	Neat

Note: The UV absorption of NMP is sensitive to impurities and degradation products.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section outlines the methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid NMP.

Materials:

- Fourier-Transform Infrared (FTIR) spectrometer
- Liquid sample cell with NaCl or KBr windows
- N-Methyl-2-pyrrolidone (analytical grade)
- Pasteur pipette

Procedure:

- Ensure the FTIR spectrometer is purged and a background spectrum of the empty sample compartment is collected.
- Clean the liquid sample cell windows thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and allow them to dry completely.
- Using a Pasteur pipette, carefully introduce a small amount of NMP into the sample cell, ensuring no air bubbles are trapped.
- Place the loaded sample cell into the spectrometer's sample holder.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Process the spectrum by performing a background subtraction.
- Identify and label the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of NMP.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS)
- N-Methyl-2-pyrrolidone (analytical grade)
- Volumetric flask and micropipettes

Procedure:

- Prepare a sample solution by accurately weighing approximately 10-20 mg of NMP for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolving it in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and wipe the outside clean.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the NMR spectrum using standard acquisition parameters. For ^1H NMR, a single scan may be sufficient. For ^{13}C NMR, multiple scans will be necessary to achieve a good signal-to-noise ratio.
- Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0 ppm.

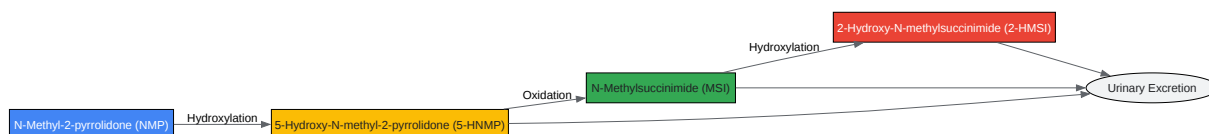
- Integrate the peaks in the ^1H NMR spectrum and assign the signals to the respective protons in the NMP molecule.

Visualized Pathways

The following diagrams, generated using Graphviz, illustrate key pathways involving N-Methyl-2-pyrrolidone.

Metabolic Pathway of N-Methyl-2-pyrrolidone in Humans

NMP is rapidly metabolized in the human body primarily through hydroxylation and subsequent oxidation. The major metabolites excreted in urine are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).^{[2][3]}

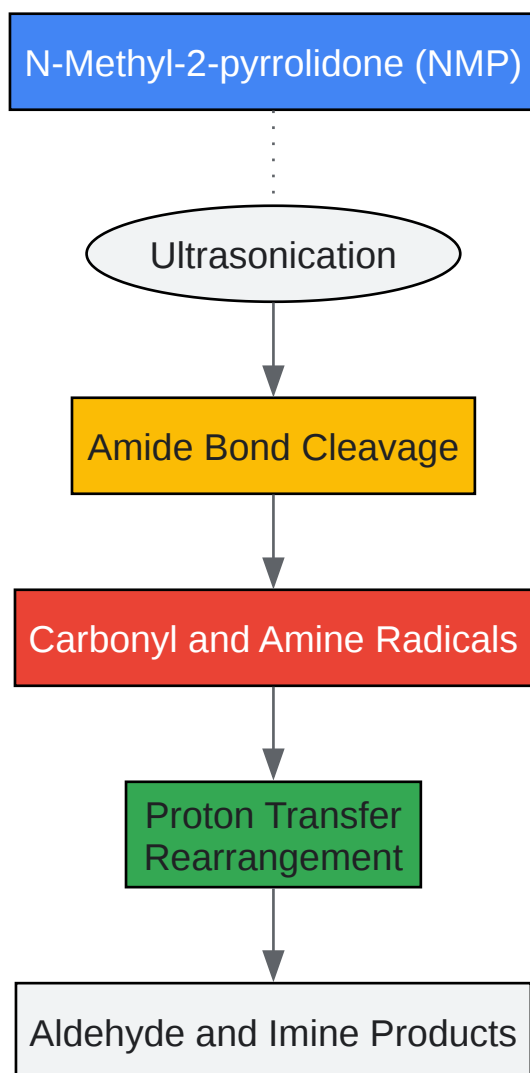


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Caption: Metabolic pathway of N-Methyl-2-pyrrolidone in humans.

Sonochemical Degradation Pathway of N-Methyl-2-pyrrolidone

Ultrasonication of NMP can lead to its degradation through the cleavage of the amide bond, forming radical intermediates that can rearrange to produce various degradation products.^[4]

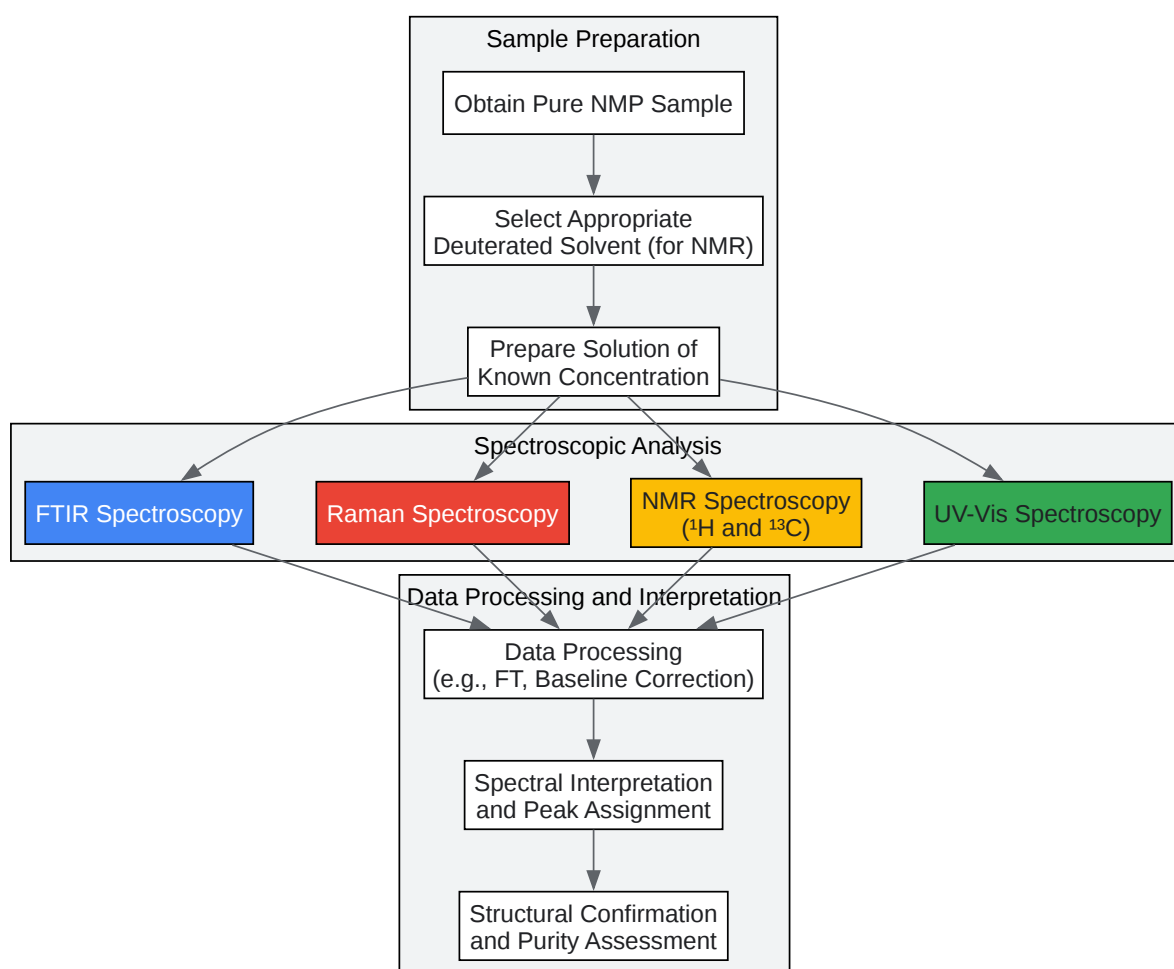


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Caption: Sonochemical degradation pathway of NMP.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like NMP.



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Caption: General workflow for spectroscopic analysis of NMP.

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